molecular formula C12H22N2O3 B1413651 tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate CAS No. 2168626-28-4

tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate

Cat. No.: B1413651
CAS No.: 2168626-28-4
M. Wt: 242.31 g/mol
InChI Key: VCBRZZNUMKYAFJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate: is a synthetic organic compound that features a pyrrole ring substituted with a tert-butyl ester group and a 2-hydroxyethylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrole, tert-butyl bromoacetate, and 2-aminoethanol.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrrole ring or the ester group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include alcohols, amines, and reduced pyrrole derivatives.

    Substitution: Products vary widely depending on the substituent introduced, ranging from alkylated to acylated derivatives.

Biological Activity

tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrole ring and a tert-butyl group, which contribute to its solubility and biological activity. The molecular formula is C11H18N2O3C_{11}H_{18}N_2O_3, with a molecular weight of approximately 226.27 g/mol.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter receptors and enzymes. Its structure suggests potential agonistic or antagonistic effects on specific receptor types, notably in the central nervous system.

Receptor Interaction

Studies have shown that compounds with similar structures can selectively modulate dopamine receptors. For instance, the compound may act as a D3 dopamine receptor agonist, promoting neuroprotective effects in models of neurodegeneration .

Biological Activity

The biological activity of this compound has been assessed in several studies:

Neuroprotective Effects

In animal models, similar compounds have demonstrated significant neuroprotective properties against neurotoxic agents such as MPTP and 6-OHDA . These effects are likely mediated through D3 receptor activation, leading to downstream signaling that promotes neuronal survival.

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various neurodegenerative diseases .

Case Studies

Several case studies have investigated the pharmacological profile of related compounds:

  • Dopamine Receptor Agonism : A study on ML417 (a structural analog) showed potent D3 receptor activation with neuroprotective outcomes in rodent models .
  • Cytotoxicity in Cancer Cells : Research on pyrrole derivatives has indicated that they can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest .

Research Findings Summary

Study FocusFindings
NeuroprotectionCompounds similar to tert-butyl 3-([(2-hydroxyethyl)amino]methyl) showed efficacy against MPTP-induced neurodegeneration .
Antioxidant ActivityPotential antioxidant properties contribute to cellular protection against oxidative stress .
Cytotoxic EffectsInduction of apoptosis in cancer cell lines was observed with related pyrrole derivatives .

Properties

IUPAC Name

tert-butyl 3-[(2-hydroxyethylamino)methyl]-2,5-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-4-10(9-14)8-13-5-7-15/h4,13,15H,5-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBRZZNUMKYAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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